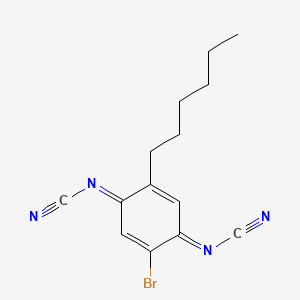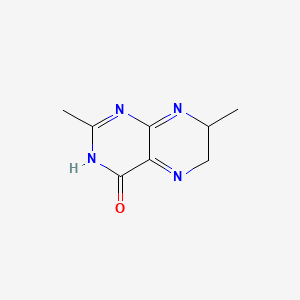
(2-(苄基硫基)苯基)硼酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-(Benzylthio)phenyl)boronic acid is a boronic acid derivative with the molecular formula C13H13BO2S. It has an average mass of 244.117 Da and a monoisotopic mass of 244.072937 Da .
Chemical Reactions Analysis
Boronic acids, including (2-(Benzylthio)phenyl)boronic acid, are known for their interactions with diols and strong Lewis bases such as fluoride or cyanide anions, which leads to their utility in various sensing applications . They are also used in cross-coupling reactions .Physical And Chemical Properties Analysis
(2-(Benzylthio)phenyl)boronic acid has a density of 1.2±0.1 g/cm3, a boiling point of 430.7±55.0 °C at 760 mmHg, and a flash point of 214.3±31.5 °C . It has two hydrogen bond acceptors, two hydrogen bond donors, and four freely rotating bonds .作用机制
Target of Action
The primary target of (2-(Benzylthio)phenyl)boronic acid is the palladium (II) complex in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The main biochemical pathway affected by (2-(Benzylthio)phenyl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .
Pharmacokinetics
The compound’s molecular formula is c13h13bo2s, and it has an average mass of 244117 Da . These properties may influence its absorption, distribution, metabolism, and excretion (ADME), but further studies are needed to fully understand its pharmacokinetic profile.
Result of Action
The result of the action of (2-(Benzylthio)phenyl)boronic acid is the formation of new carbon-carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of a wide range of organic compounds . The specific molecular and cellular effects would depend on the nature of the other reactants in the SM coupling reaction .
Action Environment
The action of (2-(Benzylthio)phenyl)boronic acid is influenced by environmental factors such as the reaction conditions and the presence of other reactants . The SM coupling reaction, in which this compound is used, is known for its mild and functional group tolerant reaction conditions . The compound is relatively stable, readily prepared, and generally environmentally benign , which may enhance its action, efficacy, and stability under various environmental conditions.
实验室实验的优点和局限性
(2-(Benzylthio)phenyl)boronic acid is a versatile reagent in the synthesis of organic compounds and is used in a variety of different laboratory experiments. It is a relatively inexpensive reagent and is easy to use. It is also a stable reagent and does not require special handling or storage conditions. However, it is important to note that (2-(Benzylthio)phenyl)boronic acid is a highly reactive reagent and should be handled with care. It is also important to note that (2-(Benzylthio)phenyl)boronic acid is highly flammable and should not be used near open flames or in poorly ventilated areas.
未来方向
(2-(Benzylthio)phenyl)boronic acid has a wide range of potential applications in the field of organic chemistry. It is an important building block in the synthesis of various organic compounds and is used in a variety of different scientific research applications. Potential future directions for (2-(Benzylthio)phenyl)boronic acid include its use in the synthesis of pharmaceuticals, polymers, dyes, and other organic compounds. In addition, (2-(Benzylthio)phenyl)boronic acid could be used in the synthesis of materials for use in nanotechnology, biotechnology, and other emerging technologies. Finally, (2-(Benzylthio)phenyl)boronic acid could be used in the development of new catalysts and reagents for use in organic synthesis.
合成方法
The synthesis of (2-(Benzylthio)phenyl)boronic acid is a straightforward process that involves the reaction of benzyl bromide and thiophenol in the presence of a base. The reaction is typically carried out in a solution of aqueous sodium hydroxide and the resulting product is a white solid. The reaction proceeds in two steps, first the bromide is deprotonated and then the thiophenol is protonated. The resulting product is a white solid that can be isolated and purified using standard techniques.
科学研究应用
药物设计和递送
硼酸及其酯类,包括(2-(苄基硫基)苯基)硼酸,在药物设计和递送方面引起了人们的关注。它们可以作为中子俘获治疗的潜在硼载体。然而,它们在水中的稳定性有限。苯基硼酸频哪醇酯(这类化合物的一类)的水解,尤其是在生理pH值下发生。研究人员在考虑将这些酯类用于药理目的时必须谨慎 .
葡萄糖敏感性聚合物用于糖尿病治疗
含有苯基硼酸的缀合物已被探索作为葡萄糖敏感性聚合物。这些聚合物能够自我调节胰岛素释放,使其成为糖尿病治疗的有希望的候选者。苯基硼酸部分与葡萄糖相互作用,触发胰岛素释放 .
伤口愈合应用
苯基硼酸功能化材料在伤口愈合方面显示出希望。它们独特的特性,如与特定生物分子结合,使它们对组织修复和再生非常有价值 .
肿瘤靶向和成像
研究人员一直在研究苯基硼酸衍生物用于肿瘤靶向。这些化合物可以选择性地与肿瘤相关分子结合,有助于诊断成像和靶向治疗。它们对含儿茶酚化合物的亲和力有助于它们的有效性 .
荧光传感器
已经开发出结合了硼酸和其他部分的荧光传感器。例如,硼酸-芘传感器可以高灵敏度地检测儿茶酚及其衍生物(如多巴胺)。这类传感器在环境监测和生物分析中得到应用 .
功能性染料
高效合成的苯基硼酸功能化染料,如PBA-BODIPY衍生物,表现出多功能性。这些模块化染料将PBA部分的受体样能力与3,5-二氯-BODIPY衍生物的特性相结合。它们有望应用于各种领域,包括传感和成像 .
属性
IUPAC Name |
(2-benzylsulfanylphenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BO2S/c15-14(16)12-8-4-5-9-13(12)17-10-11-6-2-1-3-7-11/h1-9,15-16H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJCVOQFMFAPLMY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1SCC2=CC=CC=C2)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50659360 |
Source


|
| Record name | [2-(Benzylsulfanyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50659360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1221446-33-8 |
Source


|
| Record name | [2-(Benzylsulfanyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50659360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![Myristic acid-[9,10-3H]](/img/structure/B571705.png)
![3H-Naphtho[1,2-d]imidazole-2-carbaldehyde](/img/structure/B571711.png)
![Bicyclo[2.2.2]octane-1-carbonyl fluoride](/img/structure/B571712.png)
![(8R,9R,10S,13S,14S)-13-methyl-1,2,3,4,5,6,7,8,9,10,11,12,14,15,16,17-hexadecahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B571713.png)